3-Amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound notable for its unique structural features and potential pharmacological applications. It belongs to the class of thienopyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, a difluoromethyl group, and an ethyl-substituted pyrazole moiety.
The compound can be synthesized through various organic reactions involving hydrazine derivatives and thienopyridine precursors. It is classified under heterocyclic compounds due to the presence of nitrogen in its structure. The molecular formula for this compound is C₁₄H₁₃F₂N₅OS, with a molecular weight of approximately 337.35 g/mol .
The synthesis of 3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and catalyst presence to improve yield and selectivity. For instance, using copper triflate as a catalyst has been shown to enhance yields in related pyrazole syntheses .
The structural representation of 3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide reveals several functional groups:
The compound's chemical data includes:
The compound participates in various chemical reactions typical for heterocycles:
Reactions involving this compound often require careful control of reaction conditions to prevent degradation or unwanted side reactions. The use of protecting groups may also be necessary during synthesis to ensure selectivity.
The mechanism of action for compounds like 3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds may exhibit activity through inhibition of specific pathways involved in inflammation or cancer progression. Detailed studies are required to elucidate the precise mechanisms for this particular compound.
The physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide additional insights into its physical state and purity .
The primary applications of 3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide include:
The thieno[2,3-b]pyridine scaffold is a bicyclic heteroaromatic system formed by fusing thiophene and pyridine rings. This architecture confers unique physicochemical properties critical for drug-receptor interactions:
Table 1: Biological Activities of Thienopyridine-Based Scaffolds
Compound Class | Biological Target | Key Activity | Reference |
---|---|---|---|
Thieno[2,3-c]pyridines | Hsp90 ATPase domain | Antiproliferative (IC₅₀ = 10.8–12.4 μM) | [8] |
Quinazolinone-thienopyridines | p38α MAPK kinase | Kinase inhibition (IC₅₀ = 0.18–0.31 μM) | [1] |
Thienopyridine-thiophenes | DNA gyrase | Antimicrobial | [2] |
These attributes enable the thienopyridine core to serve as a bioisostere for purines, mimicking natural nucleotides while enhancing metabolic stability—a key limitation of nucleoside-derived therapeutics [8]. In the target compound, the thieno[2,3-b]pyridine system positions the difluoromethyl and carboxamide groups for optimal interactions with hydrophobic subpockets and catalytic residues, respectively.
The 1-ethyl-3-methyl-1H-pyrazol-4-yl substituent contributes critically to the compound's pharmacodynamics and pharmacokinetics:
Table 2: Impact of Pyrazole Substitutents on Therapeutic Efficacy
Substituent Position | Chemical Group | Biological Role | Effect on Properties |
---|---|---|---|
N1 | Ethyl | Tautomer control | ↑ Metabolic stability |
C3 | Methyl | Hydrophobic pocket interaction | ↑ Target affinity |
C4 | Thienopyridine link | Conformational restraint | ↓ Binding entropy |
Hybrid molecules incorporating pyrazole demonstrate enhanced target selectivity due to the moiety's ability to occupy distinct subpockets inaccessible to simpler heterocycles. For instance, in Hsp90 inhibitors, analogs bearing 3-methylpyrazole exhibited >10-fold selectivity over structurally related kinases due to favorable interactions with Leu48 and Val150 [8].
The difluoromethyl (CF₂H) and carboxamide (CONH₂) groups synergistically enhance the molecule's bioactivity and drug-likeness:
Table 3: Functional Group Contributions to Drug-Like Properties
Functional Group | Key Properties | Therapeutic Advantages |
---|---|---|
Difluoromethyl (CF₂H) | • Log P reduction vs CH₃: Δlog P = -0.2 | ↑ Metabolic stability |
• Weak H-bond donation | ↑ Target affinity | |
• High electronegativity | ↓ Oxidative metabolism | |
Carboxamide (CONH₂) | • Strong H-bond acceptance/donation | ↓ Desolvation penalty |
• Polar surface area: 80 Ų | ↑ Aqueous solubility | |
• Enzymatic stability | ↓ Toxic metabolite formation |
Regioselective installation of CF₂H at pyridine meta-positions (C-6 in thienopyridine) is achieved via radical difluoromethylation of oxazino intermediates—a breakthrough enabling previously inaccessible substitution patterns [6]. This synthetic innovation allows precise positioning of fluorinated groups to maximize target engagement while maintaining favorable physicochemical profiles.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: